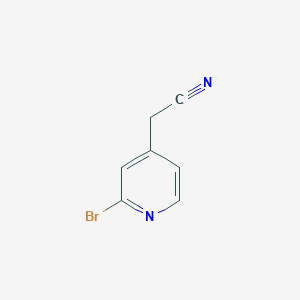

2-(2-Bromopyridin-4-YL)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYXTKBDQXJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700017 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-74-9 | |

| Record name | (2-Bromopyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Studies of 2 2 Bromopyridin 4 Yl Acetonitrile

Transformations Involving the Pyridyl Bromide Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridyl halides. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the halide leaving group. masterorganicchemistry.comlibretexts.org The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org In the case of 2-bromopyridine (B144113) derivatives, the ring nitrogen itself acts as an electron-withdrawing feature, activating the halide for substitution. nih.govrsc.org

The general mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For 2-halopyridines, the substitution can proceed through a concerted mechanism or a more traditional two-step addition-elimination process. reddit.com The relative reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl ≈ Br > I, which is attributed to the rate-determining nature of the nucleophilic addition step. nih.govrsc.orgnih.gov

While specific studies on the SNAr reactions of 2-(2-bromopyridin-4-yl)acetonitrile are not extensively detailed in the provided results, the general principles of SNAr on 2-bromopyridines are well-established. For instance, reactions with thiols can be performed to introduce a thioether linkage. researchgate.net Amination of the pyridine ring is another common SNAr transformation, and various methods have been developed for the synthesis of 2-aminopyridines. researchgate.netnih.gov The cyano group at the 4-position of the starting material would be expected to further activate the ring towards nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls and other coupled products. wikipedia.org The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The coupling of 2-bromopyridines in Suzuki-Miyaura reactions can be challenging due to several factors, including the slow rate of transmetalation of electron-deficient heteroaryl boron derivatives and potential protodeboronation. nih.gov However, the development of highly active catalyst systems has enabled the efficient coupling of these substrates. nih.gov For example, catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective for the Suzuki-Miyaura reactions of 2-pyridyl boron derivatives. nih.gov Ligand-free palladium-catalyzed Suzuki reactions have also been developed for the construction of 2-aryl-substituted pyridine derivatives. researchgate.net

A variety of palladium catalysts, including those supported on nanomaterials, have been investigated to improve efficiency and recyclability. researchgate.net The choice of base, solvent, and reaction temperature can also significantly impact the outcome of the coupling. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridine Derivatives

| Catalyst System | Coupling Partner | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/Benzimidazolium salt | Arylboronic acid | K₂CO₃ | - | Low to moderate | researchgate.net |

| Ligand-free Pd(OAc)₂ | Arylboronic acid | - | Aqueous isopropanol | Good | researchgate.net |

| Pd₂dba₃/Phosphite or Phosphine Oxide Ligand | Aryl bromide (with 2-pyridylboronate) | KF | Dioxane | Good to excellent | nih.gov |

This table presents generalized conditions and outcomes for 2-bromopyridine derivatives and may not be specific to this compound.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For 2-bromopyridines, Negishi coupling provides a powerful method for introducing a wide range of substituents. researchgate.net The organozinc reagents can be prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc halide. youtube.com Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed and can tolerate various functional groups. researchgate.net Nickel catalysts are also effective for certain Negishi cross-couplings. wikipedia.orgacs.org The development of new biarylphosphine ligands has led to improved catalysts for the coupling of electron-deficient heterocyclic substrates. acs.org

Table 2: General Conditions for Negishi Coupling of 2-Bromopyridines

| Catalyst | Organozinc Reagent | Solvent | General Observations | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl or Alkylzinc halide | THF | Tolerates various functional groups | researchgate.net |

| Ni(acac)₂ | Arylzinc reagent | - | Effective for specific transformations | acs.org |

| Pd₂(dba)₃/X-Phos | Arylzinc reagent | - | High yields for many examples | researchgate.net |

This table presents generalized conditions and may not be specific to this compound.

Stille Coupling Applications

The Stille coupling reaction pairs an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

The reactivity of organostannanes in the transmetalation step is generally in the order of alkynyl > alkenyl > aryl > allyl > alkyl. wikipedia.org For the coupling of 2-bromopyridines, the addition of a copper(I) co-catalyst can be crucial for achieving high yields, particularly with less reactive substrates. thieme-connect.com A variety of palladium catalysts, including PdCl₂(PPh₃)₂ and Pd(OAc)₂, can be used. organic-chemistry.orgthieme-connect.com

Table 3: Stille Coupling of 2-Bromopyridine

| Catalyst System | Organostannane | Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Tributyl(1-ethoxyvinyl)tin | CuI | MeCN | 88% (for 2-acetylpyridine (B122185) after hydrolysis) | thieme-connect.com |

| PdCl₂(PPh₃)₂ | Tributyl(1-ethoxyprop-1-enyl)tin | CuI | MeCN | 88% (for 2-propionylpyridine (B1584170) after hydrolysis) | thieme-connect.com |

This table is based on the reaction of 2-bromopyridine and not specifically this compound.

Other Palladium- and Nickel-Catalyzed Processes

Beyond the major named coupling reactions, the bromine atom of this compound can participate in other palladium- and nickel-catalyzed transformations. For example, cyanation reactions can be used to replace the bromine with a nitrile group, although this would be a redundant transformation for the parent compound. These reactions often utilize reagents like cuprous cyanide or a combination of a cyanide source and an activating agent. google.comgoogle.com

Nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable alternative to palladium-catalyzed processes. nih.gov Nickel catalysts have been shown to be effective in various coupling reactions, including those involving aryl halides. acs.orgnih.govnih.gov For instance, nickel can catalyze the hydroboration of nitriles. rsc.org While specific examples with this compound are not detailed, the general reactivity patterns suggest its suitability as a substrate in various nickel-catalyzed cross-coupling reactions.

Radical Reactions and Single Electron Transfer Processes

The study of radical reactions and single-electron transfer (SET) processes offers a deeper understanding of the reactivity of this compound. Radical reactions, which involve species with unpaired electrons, proceed through characteristic initiation, propagation, and termination steps. libretexts.orgyoutube.com Initiation can be achieved using radical initiators or high energy sources like light, which can induce the homolytic cleavage of bonds to form radicals. youtube.com

In the context of this compound, the methylene (B1212753) bridge (-CH₂-) is analogous to a benzylic position, making its hydrogen atoms susceptible to abstraction by radicals. This would form a resonance-stabilized radical, with delocalization over the pyridine ring and the nitrile group.

Single Electron Transfer (SET) is another critical process that can initiate radical-based transformations. libretexts.org SET processes, which can be promoted by electrochemical methods or reducing metals, involve the transfer of a single electron to or from the substrate. libretexts.orgnih.gov For instance, metals like magnesium can react via SET to generate radical anion intermediates from ketones. libretexts.org While specific studies on this compound are not detailed, it is plausible that the electron-deficient pyridine ring could accept an electron to form a radical anion, initiating further reactions. Electrochemistry, particularly in microfluidic systems, provides a modern platform for promoting SET chemistries, enabling radical-radical cross-coupling and other transformations without the need for photocatalysts. nih.gov

Transformations Involving the Acetonitrile (B52724) Side Chain

The acetonitrile side chain is a key functional group that dictates much of the compound's synthetic utility, primarily through the reactivity of the α-protons and the nitrile group itself.

Carbanion Chemistry and α-Alkylation Reactions

The protons on the carbon atom adjacent (α) to the nitrile group are acidic. This heightened acidity is due to the combined electron-withdrawing inductive and resonance effects of both the nitrile group (-CN) and the pyridine ring. The nitrile group's strong electron-withdrawing nature is a key factor in enhancing the compound's ability to participate in reactions requiring the formation of a stabilized carbanion.

Deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized carbanion. This nucleophilic carbanion can then readily participate in α-alkylation reactions with various electrophiles, most commonly alkyl halides, through an Sₙ2 mechanism. This process is a powerful tool for carbon-carbon bond formation at the α-position. The existence of derivatives such as 2-(2-bromopyridin-4-yl)butanenitrile, which is the α-ethylated analog, confirms that such alkylation reactions are feasible and lead to the formation of new, more complex structures. nih.gov

Nitrile Group Derivatizations

The nitrile group is a versatile functional handle that can be transformed into other important chemical moieties. Two of the most common derivatizations are reduction and hydrolysis.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which significantly alters the electronic properties and reactivity of the side chain.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This converts this compound into 2-(2-bromopyridin-4-yl)acetic acid. nih.gov This transformation is valuable for creating derivatives capable of forming amide bonds or participating in other reactions specific to carboxylic acids.

Utilization as a Cyanomethylating Agent

A cyanomethylating agent is a reagent that introduces a cyanomethyl (-CH₂CN) group to a molecule. Given its ability to form a stable carbanion as described in section 3.2.1, this compound has the potential to act as a nucleophilic cyanomethylating agent. After deprotonation, the resulting anion could, in principle, attack a suitable electrophile, thereby transferring the (2-bromopyridin-4-yl)methyl moiety. However, its primary utility is more established as a scaffold that is itself modified, rather than as a reagent for transferring the side chain.

Chemo-, Regio-, and Stereoselective Syntheses

Selectivity is paramount in modern organic synthesis, and this compound offers several opportunities for controlled reactions.

Chemoselectivity: The molecule possesses two primary reactive sites: the C-Br bond and the acetonitrile side chain. This allows for chemoselective reactions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be performed selectively at the carbon-bromine bond without affecting the nitrile group.

Regioselectivity: The bromine atom is located at the C-2 position of the pyridine ring. This specific substitution pattern dictates the regioselectivity of cross-coupling reactions, leading to predictable product formation. The electronic and steric environment of the 2-bromo position facilitates efficient palladium-catalyzed couplings.

Stereoselectivity: If the α-carbon of the acetonitrile side chain is alkylated with a substituent other than hydrogen, it becomes a chiral center. Achieving stereoselectivity in such α-alkylation reactions would require the use of chiral auxiliaries, chiral bases, or asymmetric phase-transfer catalysis. While not specifically detailed for this compound in the provided context, asymmetric hydrogenation of related tetrahydropyridine (B1245486) systems has been shown to be a highly efficient route to enantiomerically enriched products, demonstrating that stereocontrol in this class of compounds is achievable. nih.gov

Elucidation of Reaction Mechanisms

The reactions involving this compound proceed through well-established mechanistic pathways.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Sonogashira coupling at the C-2 position is a classic catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the coupling partner (e.g., from an organoboron compound) is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Carbanion Reactions: The mechanism for α-alkylation involves a two-step process:

Deprotonation: A base removes a proton from the α-carbon to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in a classic Sₙ2 reaction.

Radical Reactions: As discussed in section 3.1.3, any radical reactions would proceed via a three-stage mechanism: initiation (radical formation), propagation (a chain reaction where a radical reacts to form a new radical), and termination (combination of radicals to form a stable product). libretexts.orgyoutube.com

Data Tables

Table 1: Summary of Key Reactions and Transformations

| Reaction Type | Functional Group Involved | Reagents/Conditions | Product Type |

|---|---|---|---|

| α-Alkylation | Acetonitrile α-C-H | Base (e.g., NaH, LDA), Alkyl Halide | α-Substituted Acetonitrile |

| Nitrile Reduction | Nitrile (-CN) | LiAlH₄ | Primary Amine |

| Nitrile Hydrolysis | Nitrile (-CN) | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid |

| Suzuki Coupling | C-Br Bond | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Pyridine |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Bromopyridin-4-yl)butanenitrile |

| 2-(2-Bromopyridin-4-yl)acetic acid |

| Lithium aluminum hydride |

| Sodium hydride |

Experimental Kinetic and Isotopic Labeling Studies

Detailed experimental kinetic and isotopic labeling studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies on related bromopyridine systems.

Kinetic studies on the nucleophilic substitution of various bromopyridines have provided insights into their reaction mechanisms. For instance, investigations into the reactions of bromopyridines with nucleophiles like methoxide, thiomethoxide, phenoxide, and thiophenoxide ions have been conducted to understand the influence of substituents and the reaction conditions on the rate of substitution. acs.org Such studies often reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. The rates of these reactions are sensitive to the position of the bromo substituent and the nature of other groups on the pyridine ring.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net For pyridine derivatives, isotopic labeling, particularly with nitrogen-15 (B135050) (¹⁵N) or carbon-13 (¹³C), can help trace the fate of atoms during a reaction, providing conclusive evidence for proposed mechanistic pathways. chemrxiv.orgnih.gov For example, a recent study developed a nitrogen isotope exchange reaction for pyridines using a Zincke activation strategy, demonstrating the feasibility of introducing isotopes into the pyridine core. chemrxiv.orgnih.govchemrxiv.org While this study did not specifically include this compound, the methodology could potentially be adapted to investigate its reaction mechanisms. By strategically placing an isotopic label, one could, for instance, distinguish between different proposed intermediates in a reaction.

Although direct experimental data for this compound is scarce, the established principles from studies on analogous compounds suggest that it would be reactive towards nucleophilic substitution at the bromine-bearing carbon. The acetonitrile group at the 4-position would influence the electron density of the pyridine ring, thereby affecting the rate and regioselectivity of such reactions.

Computational Mechanistic Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. ias.ac.in In the absence of extensive experimental data for this compound, DFT calculations can provide valuable theoretical insights into its reactivity profile.

DFT studies on substituted pyridines have been used to predict their nucleophilicity and to understand how different substituents influence their reactivity. ias.ac.in For example, calculations can determine the electron density at various positions in the pyridine ring, identifying the most likely sites for electrophilic or nucleophilic attack. The impact of substituents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated to assess the kinetic and thermodynamic favorability of reactions. nih.gov

For this compound, DFT calculations could be employed to model its reaction with various nucleophiles. Such studies would involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of the reaction. This would allow for the determination of activation barriers and reaction energies, providing a quantitative measure of the reaction's feasibility and rate.

Furthermore, DFT can elucidate the detailed mechanism of a reaction by identifying key intermediates and transition structures. acs.org For instance, in a nucleophilic aromatic substitution reaction, DFT could help to distinguish between a concerted SNAr mechanism and a pathway involving a Meisenheimer complex. The calculated geometries and vibrational frequencies of these species can be used to support or refute proposed mechanistic hypotheses.

While specific DFT studies on this compound are not readily found in the literature, the well-established application of DFT to related pyridine systems demonstrates its potential to provide a deep, atomistic understanding of the reactivity and mechanistic pathways of this compound. ias.ac.innih.govacs.org

Applications of 2 2 Bromopyridin 4 Yl Acetonitrile As a Building Block in Complex Chemical Synthesis

Scaffold Construction for Nitrogen Heterocycles

Nitrogen-containing heterocycles are foundational structures in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.org The unique arrangement of reactive sites in 2-(2-Bromopyridin-4-YL)acetonitrile makes it an ideal precursor for the synthesis of various heterocyclic systems.

The 2-bromo substituent on the pyridine (B92270) ring is a key handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity is exploited to construct complex pyridine and bipyridine scaffolds, which are common motifs in drug discovery. nih.gov For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be efficiently coupled with various boronic acids or esters to introduce new aryl or heteroaryl groups. This method provides a direct route to substituted 4-(cyanomethyl)pyridines and bipyridine derivatives, enabling systematic studies of structure-activity relationships by varying the coupling partners. nih.gov Similarly, nickel-catalyzed cross-coupling reactions represent another powerful tool for forming C(sp²)-C(sp³) bonds, further expanding the diversity of accessible pyridine-based structures. nih.gov

Annulated, or fused, pyridine systems are of significant interest due to their rigid conformations and unique biological activities. The acetonitrile (B52724) moiety of this compound is an active participant in cyclization and annulation reactions. Research has shown that acetonitrile derivatives can undergo base-mediated annulation with aldehydes. rsc.org In such a transformation, the α-protons of the acetonitrile group are sufficiently acidic to be deprotonated, initiating a cascade of bond-forming events that can lead to the construction of a new ring fused to the initial pyridine core, such as dihydropyridin-2(1H)-ones. rsc.org This strategy allows for the creation of complex polycyclic heterocyclic systems from a relatively simple starting material.

The utility of this compound extends beyond pyridine-based structures. The acetonitrile group is a versatile functional group that can be chemically transformed to generate other heterocyclic rings. For example, the nitrile can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings, another important heterocycle in medicinal chemistry. Furthermore, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, with each new functional group opening up pathways to different heterocyclic systems like oxazoles, thiazoles, or imidazoles through subsequent cyclization reactions. rsc.org This synthetic flexibility makes the compound a divergent building block for accessing a wide library of heterocyclic scaffolds. nih.gov

Precursor for Advanced Organic Intermediates

Beyond its direct use in constructing heterocyclic cores, this compound is a precursor for a variety of advanced organic intermediates. These intermediates are themselves valuable building blocks for more complex synthetic targets.

The two primary functional groups can be selectively transformed:

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. This yields 2-(2-bromopyridin-4-yl)ethanamine, an intermediate containing a reactive nucleophilic amine ready for acylation, alkylation, or sulfonylation.

Hydrolysis of the Nitrile: Acidic or basic hydrolysis converts the nitrile group into a carboxylic acid, producing (2-bromopyridin-4-yl)acetic acid. This acid is a versatile intermediate for forming esters or amides, the latter being a key linkage in many biologically active molecules.

Nucleophilic Substitution of Bromine: The bromine atom can be displaced by various nucleophiles, such as amines or thiols, in nucleophilic aromatic substitution reactions, leading to a range of 2-substituted 4-(cyanomethyl)pyridines.

Table 2: Selected Transformations of this compound

| Starting Material | Reaction Type | Product Class | Resulting Intermediate |

|---|---|---|---|

| This compound | Nitrile Reduction | Primary Amine | 2-(2-bromopyridin-4-yl)ethanamine |

| This compound | Nitrile Hydrolysis | Carboxylic Acid | (2-bromopyridin-4-yl)acetic acid |

| This compound | Suzuki Coupling | Biphenyl/Bipyridine | 2-(Aryl/Heteroaryl)-4-(cyanomethyl)pyridine |

Contributions to the Synthesis of Active Pharmaceutical Ingredients (API) Intermediates

The synthetic utility of this compound makes it a significant contributor to the synthesis of intermediates for Active Pharmaceutical Ingredients (APIs). Many modern pharmaceuticals contain substituted pyridine and bipyridine cores, which can be accessed using this building block. rsc.org The ability to perform cross-coupling reactions at the 2-position while retaining the cyanomethyl handle (or a derivative thereof) at the 4-position allows for the assembly of complex molecular fragments that are later incorporated into a final drug structure. For example, intermediates such as (2-bromopyridin-4-yl)acetic acid can be used in amide bond forming reactions, a cornerstone of many API syntheses. mdpi.com The Strecker reaction, which often involves α-aminonitriles, is another key transformation in API synthesis, highlighting the importance of nitrile-containing intermediates. mdpi.com

Role in Agrochemical Development Intermediates

The development of novel agrochemicals, including herbicides, insecticides, and fungicides, relies heavily on the synthesis and screening of new heterocyclic compounds. rsc.org Substituted pyridines are a prominent class of compounds in this field. This compound serves as an important intermediate in the creation of new agrochemical candidates. Its reactivity allows for the systematic generation of libraries of related compounds, where modifications at both the 2- and 4-positions of the pyridine ring can be explored to optimize biological activity, selectivity, and environmental persistence. For example, palladium-catalyzed coupling reactions using this intermediate are employed to create novel structures for screening in agrochemical discovery programs.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-bromopyridin-4-yl)ethanamine |

| (2-bromopyridin-4-yl)acetic acid |

| 2-(Aryl/Heteroaryl)-4-(cyanomethyl)pyridine |

| 2-(Amino/Thio)-4-(cyanomethyl)pyridine |

| Biyouyanagin A |

| Carfentanil |

| Cinacalcet |

| Dabigatran |

| Dihydropyridin-2(1H)-ones |

| Donepezil |

| Dolutegravir |

| Ibuprofen |

| Ivabradine |

| Montelukast sodium |

| Palonosetron |

| Remifentanil |

| Rufinamide |

| Solifenacin |

| Tamsulosin |

| Telmisartan |

| Vemurafenib |

| Verapamil |

| Vildagliptin |

| Vonoprazan fumarate |

| Xanomeline |

| Yondelis (Trabectedin) |

| Lithium aluminum hydride |

| Boronic acids |

| Aldehydes |

| Azides |

| Quinolines |

| Pyrazines |

| Pyrroles |

| Indoles |

| Oxazoles |

| Imidazoles |

| Thiazoles |

| Isothiazoles |

| Pyrazoles |

| Triazoles |

| Azepines |

Structure Reactivity Relationship Studies of 2 2 Bromopyridin 4 Yl Acetonitrile Analogues

Positional Isomers of Bromopyridylacetonitriles

The reactivity of bromopyridylacetonitriles is significantly influenced by the relative positions of the bromo and cyanomethyl substituents on the pyridine (B92270) ring. The pyridine ring's nitrogen atom inherently reduces electron density around the ring, making it susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions relative to the nitrogen. wikipedia.orgmasterorganicchemistry.comlibretexts.org This electronic effect is fundamental to understanding the reactivity of positional isomers.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is highly dependent on the stability of the intermediate Meisenheimer complex. libretexts.org When the bromine atom (the leaving group) is at a position that allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, the reaction is accelerated. wikipedia.orgmasterorganicchemistry.com

Consider the isomers 2-(2-Bromopyridin-4-YL)acetonitrile, 2-(4-Bromopyridin-2-YL)acetonitrile, and 2-(6-Bromopyridin-2-yl)acetonitrile. In 2-(4-Bromopyridin-2-YL)acetonitrile, the bromine is at the 4-position, para to the nitrogen. Attack by a nucleophile at this position leads to a resonance-stabilized intermediate where the negative charge is effectively delocalized onto the ring nitrogen. This stabilization lowers the activation energy and facilitates the substitution. Similarly, in 2-(6-Bromopyridin-2-yl)acetonitrile, the bromine is at the 2-position (ortho to the nitrogen), which also allows for stabilization of the negative charge by the nitrogen.

Table 1: Positional Isomers of Bromopyridylacetonitrile

| Compound Name | CAS Number | Molecular Formula | Position of Bromine | Position of Acetonitrile (B52724) |

| This compound | 312325-74-9 | C₇H₅BrN₂ | 2 | 4 |

| 2-(4-Bromopyridin-2-YL)acetonitrile | 312325-73-8 | C₇H₅BrN₂ | 4 | 2 |

| 2-(6-Bromopyridin-2-yl)acetonitrile | 112575-11-8 | C₇H₅BrN₂ | 6 | 2 |

| 2-(3-Bromopyridin-2-yl)acetonitrile | 122851-60-9 | C₇H₅BrN₂ | 3 | 2 |

| 2-(5-Bromopyridin-2-yl)acetonitrile | 21121-12-2 | C₇H₅BrN₂ | 5 | 2 |

This table is generated based on available chemical information and serves as a reference for the discussed isomers.

Substituent Effects on Reactivity (e.g., Methyl-Substituted Analogues)

The introduction of substituents onto the pyridine ring can significantly modulate the reactivity of bromopyridylacetonitrile analogues. The electronic and steric properties of the substituent are key determinants of its effect. A methyl group, for example, is generally considered an electron-donating group through an inductive effect.

In the context of nucleophilic aromatic substitution, an electron-donating group like methyl would be expected to decrease the reactivity of the pyridine ring towards nucleophiles. This is because it would destabilize the negatively charged Meisenheimer intermediate by pushing more electron density onto the already electron-rich ring. nih.gov

For instance, comparing this compound with a hypothetical methyl-substituted analogue such as 2-(2-Bromo-5-methylpyridin-4-YL)acetonitrile, the methyl group at the 5-position would be meta to the site of nucleophilic attack (the carbon bearing the bromine). While the deactivating effect of a meta-substituent is generally less pronounced than that of ortho or para substituents, it would still be expected to slow down the rate of nucleophilic substitution compared to the unsubstituted parent compound. libretexts.org

Conversely, in electrophilic aromatic substitution reactions (which are generally difficult on pyridine rings unless strongly activated), an electron-donating methyl group would increase the electron density of the ring, making it more susceptible to attack by electrophiles. However, the strong deactivating effect of the ring nitrogen and the electron-withdrawing nitrile group would likely still dominate, making such reactions challenging. nih.gov

The steric bulk of the methyl group can also play a role, particularly if it is positioned ortho to the reaction center, where it can hinder the approach of the nucleophile.

Table 2: Hypothetical Reactivity Comparison of Methyl-Substituted Analogue

| Compound | Substituent | Expected Effect on Nucleophilic Aromatic Substitution Rate | Rationale |

| This compound | None | Baseline | Reference compound. |

| 2-(2-Bromo-5-methylpyridin-4-YL)acetonitrile | 5-Methyl | Decreased | The electron-donating methyl group destabilizes the negatively charged intermediate. |

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Impact of Ring Nitrogen Position on Reactivity

The position of the nitrogen atom is the defining feature of pyridine and its derivatives, fundamentally governing their reactivity. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect) across the ring. This effect, combined with the ability of the nitrogen to accommodate a negative charge in resonance structures, is what activates the ring towards nucleophilic attack, especially at the 2- and 4-positions. wikipedia.orgmasterorganicchemistry.comrsc.org

The lone pair of electrons on the nitrogen atom also makes it basic and nucleophilic itself. In acidic media, the nitrogen can be protonated, forming a pyridinium (B92312) ion. This further enhances the electron-withdrawing nature of the ring, making it even more susceptible to nucleophilic attack.

The position of the nitrogen atom dictates the sites of activation for nucleophilic substitution. As discussed in the section on positional isomers, the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom is a key factor in determining the rate of reaction. This is only possible when the attack occurs at the ortho or para positions relative to the nitrogen. Therefore, the inherent position of the nitrogen atom in the pyridine ring predetermines the most likely sites for nucleophilic displacement of a leaving group like bromine.

Furthermore, the nitrogen's position influences the strength of the C-Br bond. Computational studies on various halopyridines could provide quantitative insights into how the proximity to the electronegative nitrogen atom affects the bond dissociation energy of the C-Br bond, which in turn can influence the kinetics of reactions where C-Br bond cleavage is part of the rate-determining step. researchgate.net

Computational Chemistry and Theoretical Studies on 2 2 Bromopyridin 4 Yl Acetonitrile

Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic properties of organic compounds. jmaterenvironsci.com For 2-(2-bromopyridin-4-yl)acetonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of its geometry and electronic landscape. jmaterenvironsci.com

Theoretical calculations on related brominated pyridine (B92270) derivatives reveal key structural and electronic features that can be extrapolated to this compound. The pyridine ring is expected to be planar, with the acetonitrile (B52724) and bromine substituents lying in the same plane. The presence of the electronegative nitrogen atom in the pyridine ring, along with the bromine atom and the nitrile group, significantly influences the electron distribution within the molecule.

Molecular Electrostatic Potential (MESP) maps are particularly illustrative in this regard. For a similar molecule, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, MESP analysis shows that electron-rich regions (negative potential) are localized around the nitrogen atoms, making them susceptible to electrophilic attack. biointerfaceresearch.com Conversely, electron-deficient regions (positive potential) are found around the hydrogen atoms and carbon atoms attached to electronegative groups, indicating sites for potential nucleophilic attack. biointerfaceresearch.com For this compound, the nitrogen atom of the pyridine ring and the nitrile group would be expected to be electron-rich, while the carbon atom attached to the bromine would be a primary site for nucleophilic substitution.

Table 1: Calculated Molecular Properties of this compound (Illustrative)

| Property | Calculated Value | Method |

| Dipole Moment | Value | B3LYP/6-311G(d,p) |

| HOMO Energy | Value | B3LYP/6-311G(d,p) |

| LUMO Energy | Value | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Value | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted using global and local reactivity descriptors derived from DFT calculations. These descriptors help in understanding how the molecule will interact with other reagents.

Global Reactivity Descriptors:

Global reactivity indices such as chemical potential (μ), hardness (η), and global electrophilicity (ω) provide a general overview of a molecule's reactivity. jmaterenvironsci.com A theoretical study on aryl acetonitrile derivatives demonstrated that these compounds tend to act as nucleophiles, with lower electrophilicity indices compared to their reaction partners. jmaterenvironsci.com This suggests that the electron-rich nature of the pyridine and nitrile groups in this compound would make it a good nucleophile in certain reactions.

Local Reactivity Descriptors and Fukui Functions:

To predict the specific sites of reaction within the molecule, local reactivity descriptors like the Fukui function are employed. researchgate.net The Fukui function identifies the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For a molecule with multiple potential reaction sites, such as the different carbon atoms of the pyridine ring, the bromine atom, and the nitrile group, the Fukui function can predict the regioselectivity of a reaction. For instance, in reactions involving nucleophilic substitution, the carbon atom attached to the bromine is expected to have a high Fukui index for nucleophilic attack.

Table 2: Predicted Fukui Functions for this compound (Illustrative)

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| C2 (C-Br) | High Value | Low Value | Moderate Value |

| N1 (Pyridine) | Low Value | High Value | Low Value |

| C (Nitrile) | Moderate Value | Moderate Value | High Value |

Note: The values in this table are illustrative and represent the expected trends from a Fukui function analysis.

Investigation of Transition States and Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states and intermediates along a reaction pathway. This is particularly valuable for understanding the key steps in reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds and is particularly relevant for functionalizing bromopyridines. nih.gov The generally accepted mechanism involves three main steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. nih.govresearchgate.net

Computational studies on similar cross-coupling reactions have been used to calculate the activation energies for each step, providing insights into the rate-determining step of the reaction. mdpi.com For this compound, theoretical calculations could be used to model the transition state for the oxidative addition of the C-Br bond to a palladium catalyst. The geometry and energy of this transition state would provide crucial information about the feasibility and kinetics of the reaction.

Design of Catalytic Systems and Ligands for Enhanced Reactivity

Theoretical studies play a crucial role in the rational design of more efficient catalysts and ligands for specific chemical transformations. For the cross-coupling reactions of this compound, computational chemistry can be used to screen potential ligands and predict their effect on the catalytic cycle.

The choice of ligand in a palladium-catalyzed cross-coupling reaction is critical for its success, influencing the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. nih.gov For challenging substrates like nitrogen-containing heterocycles, specialized ligands are often required to prevent catalyst inhibition. organic-chemistry.org

Computational studies can model the interaction of different phosphine (B1218219) ligands, such as the Buchwald-type ligands (e.g., XPhos, Cy-JohnPhos), with the palladium center and the bromopyridine substrate. nih.govnih.gov By calculating the binding energies and the energies of key transition states for different ligand-catalyst complexes, it is possible to identify ligands that are likely to promote the desired reaction with high efficiency and selectivity. nih.gov This in-silico screening approach can significantly accelerate the discovery of optimal catalytic systems for the synthesis of derivatives of this compound.

Future Perspectives and Emerging Research Directions for 2 2 Bromopyridin 4 Yl Acetonitrile

Innovations in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to valuable chemical intermediates is a cornerstone of modern chemistry. Future research on 2-(2-bromopyridin-4-yl)acetonitrile is expected to focus on innovative and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. Innovations in green chemistry are poised to revolutionize the synthesis of this and related compounds.

Catalytic Green Synthesis: The exploration of novel catalytic systems is a promising avenue. This includes the use of earth-abundant metal catalysts or even metal-free catalysts to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions to introduce the cyano group. organic-chemistry.org Photocatalysis, which utilizes light to drive chemical reactions, presents a particularly attractive green alternative. For instance, visible-light-promoted iron catalysis has been successfully employed for the cyanide-free synthesis of alkyl nitriles. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound has not yet been reported, the enzymatic synthesis of other pyridines and nitriles suggests its feasibility. researchgate.net Future research could focus on identifying or engineering enzymes, such as nitrilases or oxidases, capable of catalyzing the key bond-forming steps in the synthesis of this molecule. A lipase-catalyzed one-pot Knoevenagel–phospha–Michael reaction has been developed for the synthesis of pharmacologically relevant β-phosphonomalononitriles, showcasing the potential of enzymes in complex nitrile synthesis. researchgate.net

Microwave and Sonochemical Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. researchgate.net Similarly, sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and efficiencies. The application of these technologies to the synthesis of this compound could lead to more energy-efficient and scalable processes.

| Sustainable Method | Potential Advantages | Research Focus |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Development of efficient photocatalysts for C-C bond formation. |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Discovery and engineering of enzymes for pyridine (B92270) and nitrile synthesis. researchgate.net |

| Microwave Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Optimization of microwave parameters for key synthetic steps. |

| Sonochemistry | Enhanced reaction rates and efficiency. | Investigation of ultrasonic effects on the synthesis of bromopyridines. |

Exploration of Unprecedented Reactivity Modes

The reactivity of this compound is largely dictated by its three key functional groups. While nucleophilic substitution of the bromine atom and reactions of the nitrile group are expected, future research will likely uncover more nuanced and unprecedented reactivity modes.

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. pressbooks.pub This allows for the introduction of a wide range of functional groups, providing access to a diverse library of derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for functionalization.

Unexpected Cyclizations: The strategic placement of the bromo and acetonitrile (B52724) functionalities could lead to novel intramolecular cyclization reactions, forming fused heterocyclic systems. For example, unexpected cyclization products have been discovered from the photoinduced bioconjugation chemistry between tetrazole and amine, leading to the formation of 1,2,4-triazole (B32235) cyclization products. ysciei.comnih.gov Similar unforeseen reactions could be possible with this compound under specific conditions, leading to the discovery of new molecular scaffolds with interesting properties. The reaction of nitriles with mercapto acids has also been shown to produce novel thiazolo[2,3-a]pyridine derivatives. researchgate.net

Metal-Mediated Transformations: The pyridine nitrogen and the nitrile group can act as ligands for transition metals, potentially leading to novel catalytic cycles or the formation of unique organometallic complexes. The bromine-magnesium exchange of 2-bromopyridine (B144113) is a known method for generating a reactive organometallic species. researchgate.net Exploring the reactivity of the corresponding organometallic derivative of this compound could open up new synthetic possibilities.

| Reactivity Mode | Potential Outcome | Driving Force/Conditions |

| Intramolecular Cyclization | Formation of novel fused heterocyclic systems. | Proximity of reactive groups, specific catalysts or reaction conditions. |

| Metal-Ligand Complexation | Unique organometallic complexes with novel catalytic or material properties. | Coordination to transition metals via the pyridine nitrogen and/or nitrile group. |

| Radical Reactions | Formation of novel C-C bonds. | Photochemical or radical initiator-induced reactions. |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, reproducibility, and scalability. The integration of the synthesis of this compound into these modern platforms is a key area for future development.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The photobromination of C-H bonds using molecular bromine has been successfully demonstrated in a microflow system, which effectively suppresses the formation of dibrominated byproducts. asahilab.co.jp This approach could be adapted for the selective bromination of the pyridine ring in the synthesis of the target compound.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the rapid generation of compound libraries for screening purposes. By integrating flow reactors with automated purification and analysis systems, a fully autonomous process for the synthesis and derivatization of this compound could be realized.

| Technology | Key Benefits | Application to this compound |

| Flow Chemistry | Enhanced safety, better heat and mass transfer, improved reproducibility, ease of scale-up. | Continuous synthesis of the target molecule and its derivatives with high purity. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | Accelerated discovery of novel derivatives and optimization of synthetic routes. |

Development of Novel Materials Science Applications

The unique electronic and coordination properties of this compound make it a promising building block for the development of new functional materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a coordinating ligand for metal ions, enabling the construction of Metal-Organic Frameworks (MOFs). mdpi.comnih.govmdpi.comresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The presence of the bromo and nitrile functionalities on the organic linker could be used to tune the properties of the resulting MOF or for post-synthetic modification. For instance, an ionic Fe-based MOF with a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been shown to be an effective precatalyst for the hydroboration of alkynes. rsc.org

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-transporting properties. The specific substitution pattern of this compound could lead to desirable electronic and photophysical properties for such applications.

Functional Polymers: The nitrile group can be polymerized or copolymerized to create polymers with unique properties. The incorporation of the this compound moiety into a polymer backbone could impart specific functionalities, such as metal-coordinating sites or sites for further chemical modification.

| Material Class | Potential Role of the Compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Gas storage and separation, catalysis, sensing. |

| Organic Electronics | As an electron-transporting material. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Functional Polymers | As a monomer or functional comonomer. | Specialty polymers with tailored properties for various applications. |

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-bromopyridin-4-yl)acetonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of pyridine derivatives followed by cyanoethylation using acetonitrile derivatives under controlled conditions. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvents : Polar aprotic solvents like acetonitrile or DMF to stabilize intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., hydrolysis of the nitrile group) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromopyridine moiety and acetonitrile linkage. The bromine atom induces distinct deshielding in adjacent protons .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, particularly for verifying bond angles and lattice packing. High-resolution data (>1.0 Å) minimizes refinement errors .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can experimental design (e.g., factorial methods) optimize reaction conditions for scale-up synthesis?

A face-centered central composite design (FCCD) is effective for multivariable optimization:

- Factors : Vary solvent ratio (acetonitrile/water), temperature, and catalyst loading.

- Responses : Measure yield, purity (HPLC), and reaction time .

For example, a study on similar brominated pyridines found that 15% acetonitrile in water at 70°C maximized yield (82%) while minimizing byproducts . Statistical tools like ANOVA identify significant factors and interactions .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for structural validation?

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09). For XRD, ensure data quality (R-factor < 5%) and refine using SHELXL .

- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while XRD provides static snapshots. Use variable-temperature NMR to resolve discrepancies .

Advanced: What computational strategies model the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : B3LYP/6-31G(d) level predicts electron density maps, identifying reactive sites (e.g., bromine as an electrophilic center) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Acetonitrile’s high dielectric constant stabilizes transition states in SNAr reactions .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .

Advanced: How can researchers identify and mitigate byproducts formed during synthesis?

- Chromatographic Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts. Retention time shifts indicate structural differences .

- Mechanistic Studies : Probe intermediates via in situ IR spectroscopy. For example, monitor nitrile group stability under basic conditions .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Acetonitrile derivatives are prone to hydrolysis; anhydrous storage at -20°C is recommended .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent radical formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.